Carboxamide vs. Ethyl Ester Differentiation: Hydrogen-Bonding Capacity and Synthetic Versatility of 1-(3-Tosylquinolin-4-yl)piperidine-4-carboxamide
The target compound bears a primary carboxamide (-CONH₂) at the piperidine 4-position, whereas its closest crystallographically characterized analog is the ethyl ester variant (ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate) [1]. The carboxamide provides both a hydrogen-bond donor (NH₂) and acceptor (C=O), enabling bidentate interactions with biological targets that the ester cannot replicate. Furthermore, the carboxamide serves as a direct synthetic precursor for further diversification (e.g., hydrolysis to carboxylic acid, coupling to extended amides), while the ester requires an additional deprotection step [2]. In the context of Akt inhibitor development, the piperidine-4-carboxamide motif was identified as critical for oral bioavailability when combined with appropriate lipophilic substituents, whereas the corresponding 4-amino-4-benzylpiperidine analogs suffered from rapid in vivo clearance [2].
| Evidence Dimension | Functional group identity at piperidine 4-position and its synthetic/biological implications |
|---|---|
| Target Compound Data | Primary carboxamide (-CONH₂): H-bond donor (2 NH) + H-bond acceptor (C=O); direct precursor to carboxylic acid, substituted amides, and tetrazoles via dehydration |
| Comparator Or Baseline | Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate: ethyl ester (-COOEt); H-bond acceptor only; requires saponification to access acid; no direct amide coupling without deprotection |
| Quantified Difference | Qualitative functional group difference; in the Akt inhibitor series, replacement of 4-amino-4-benzyl with 4-carboxamide piperidine improved oral bioavailability from 'rapid clearance and low oral bioavailability' to 'orally bioavailable inhibitors of PKB' [2] |
| Conditions | Functional group comparison derived from chemical structures; bioavailability data from in vivo murine pharmacokinetic studies on structurally related piperidine-4-carboxamide Akt inhibitors [2] |
Why This Matters
For procurement decisions, the carboxamide confers both a distinct pharmacological interaction profile and superior synthetic utility compared to the ester analog, justifying selection of this specific compound as a lead-like scaffold or advanced intermediate.
- [1] Vaksler, Y., Hryhoriv, H. V., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E, 78(Pt 9), 890–896. DOI: 10.1107/S2056989022007691. View Source
- [2] McHardy, T., Caldwell, J. J., Cheung, K. M., et al. (2010). Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). Journal of Medicinal Chemistry, 53(5), 2239–2249. DOI: 10.1021/jm901788j. View Source
